6-(tert-butyl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms . Pyrazoles are widely used in the synthesis of various pharmaceuticals and organic materials due to their diverse biological activities .
Synthesis Analysis
The synthesis of pyrazoles often involves the reaction of hydrazines with 1,3-dicarbonyl compounds . Another common method is the reaction of diazo compounds with nucleophiles .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific structure of “6-(tert-butyl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole” would have additional functional groups attached to this basic ring structure.Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions, including nucleophilic and electrophilic substitutions . They can also participate in cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoles can vary depending on their specific structure. For example, the boiling point of unsubstituted pyrazole is in the range of 186–188°C .Scientific Research Applications
Organophosphorus Azoles Chemistry
Organophosphorus azoles, including pyrazoles and imidazoles, have been investigated for their stereochemical structures and functionalization using multinuclear NMR spectroscopy and quantum chemistry. The study by Larina (2023) focuses on the stereochemical structure of these compounds, emphasizing the convenience and reliability of 31P NMR spectroscopy combined with high-level quantum-chemical calculations for studying phosphorus atoms in these molecules (Larina, 2023).
Therapeutic Applications of Pyrazolines
Pyrazolines are known for their broad spectrum of biological properties, which has stimulated extensive research in this area. The review by Shaaban et al. (2012) highlights the diverse therapeutic applications of pyrazoline derivatives, including their antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer properties, and more. This demonstrates the potential of pyrazoline and its derivatives in pharmaceutical applications (Shaaban, Mayhoub, & Farag, 2012).
Antioxidant Activity
The environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds related to the tert-butyl group, have been studied. Liu and Mabury (2020) discuss the detection of SPAs in various environmental matrices and their potential toxicity effects, suggesting the need for future studies to develop SPAs with low toxicity (Liu & Mabury, 2020).
Medicinal Chemistry
The review on imidazo[1,2-b]pyridazine compounds, which are structurally related to the compound of interest, by Garrido et al. (2021), provides insights into their significance in medicinal chemistry. It covers the structure-activity relationships (SAR) and explores their therapeutic applications, underscoring the potential of these compounds in developing new drugs with enhanced pharmacokinetic profiles (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).
Mechanism of Action
Target of Action
Many imidazo[1,2-b]pyrazole derivatives are known to interact with various kinases . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By doing so, they play key roles in regulating cellular activities such as cell division, metabolism, and signal transduction.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-tert-butyl-1-propan-2-ylimidazo[1,2-b]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-9(2)14-6-7-15-11(14)8-10(13-15)12(3,4)5/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTUNTJJLANNCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.